molecular formula C12H9ClO4 B1532010 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 2098080-48-7

2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B1532010
CAS No.: 2098080-48-7
M. Wt: 252.65 g/mol
InChI Key: GYZVEZAEMPTRTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride was carried out .


Molecular Structure Analysis

The molecular structure of this compound was evaluated by means of NMR and IR spectroscopy . The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .


Chemical Reactions Analysis

The chemical reactions of this compound involve the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various spectroscopic techniques, including HRMS, EIMS, IR, UV–Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound is synthesized through methods such as condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolyses, as demonstrated in the preparation of similar chromenyl acetic acids (Yamaguchi, Takahashi, & Kawase, 1992).

  • Structural Elucidation : Advanced techniques like NMR and X-ray crystallography are used for structural elucidation of chromene derivatives, offering insights into their chemical properties and potential applications (Barili et al., 2001).

Biological and Medicinal Research

  • Antimicrobial Activity : Derivatives of chromenyl acetic acids show promising results in antimicrobial activity against various bacterial strains, indicating potential use in developing antibacterial agents (Čačić et al., 2006).

  • Antineoplastic Activity : Compounds synthesized from chromenyl acetic acids are evaluated for their antineoplastic activities, suggesting potential applications in cancer research and treatment (Gašparová et al., 2013).

Analytical Applications

  • Spectrophotometric Determination : Certain chromenyl acetic acid derivatives are used as analytical reagents for the spectrophotometric determination of elements like molybdenum, highlighting their utility in analytical chemistry (Dass & Mehta, 1993).

  • Fluorescent Probing : Coumarin-based derivatives of chromenyl acetic acid have been developed as fluorescent probes for substances like cysteine, demonstrating applications in biochemical sensing and imaging (Dai et al., 2014).

Properties

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-6-8-4-7(13)2-3-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZVEZAEMPTRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 2
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 3
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 4
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 6
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

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